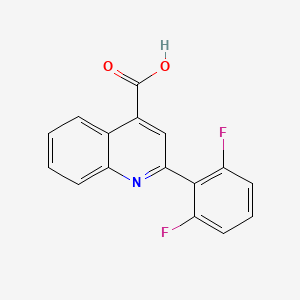

2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid

Description

Chemical Identity and Nomenclature

This compound (CAS 1041604-33-4) belongs to the quinolinecarboxylic acid family, characterized by a bicyclic quinoline core substituted at the 2-position with a 2,6-difluorophenyl group and a carboxylic acid moiety at the 4-position. Its IUPAC name derives from the parent quinoline structure, with systematic numbering assigning priority to the nitrogen atom in the heterocyclic ring.

The molecular formula C₁₆H₉F₂NO₂ corresponds to a molecular weight of 285.25 g/mol. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Density | 1.4±0.1 g/cm³ | |

| Boiling Point | 434.4±45.0°C at 760 mmHg | |

| Flash Point | 216.5±28.7°C | |

| LogP (Partition Coeff.) | 5.04 |

The 2,6-difluorophenyl group introduces steric constraints and electron-withdrawing effects, while the 4-carboxylic acid moiety enables hydrogen bonding and salt formation. X-ray crystallographic studies of analogous compounds suggest near-planar geometry between the quinoline core and aryl substituents, facilitating π-π stacking interactions.

Historical Development of Quinolinecarboxylic Acid Derivatives

Quinolinecarboxylic acids emerged as significant targets following the 1887 Doebner-Miller reaction, which enabled annulation of aniline derivatives with α,β-unsaturated carbonyl compounds. Early synthetic routes to 4-quinolinecarboxylic acids involved:

- Condensation of anilines with pyruvic acid derivatives

- Oxidation of 4-methylquinolines

- Cyclization of o-aminocinnamic acids

The 21st century saw advancements in catalytic methods. Wang et al. demonstrated ytterbium perfluorooctanoate-catalyzed synthesis in aqueous media, achieving 82-94% yields for various 4-quinolinecarboxylic acids. Microwave-assisted protocols using p-toluenesulfonic acid reduced reaction times from hours to minutes while maintaining yields above 85%.

Fluorine incorporation strategies evolved through:

- Direct fluorination of preformed quinolines

- Use of fluorinated building blocks in cyclocondensation

- Post-synthetic functionalization via Buchwald-Hartwig amination

The specific synthesis of this compound typically employs a three-component reaction between:

- 2,6-Difluorobenzaldehyde

- Anthranilic acid derivative

- Pyruvic acid

This method benefits from atom economy and avoids isolation of sensitive intermediates.

Positional Isomerism in Difluorophenyl-Substituted Quinolinecarboxylates

The 2,6-difluorophenyl substitution pattern creates distinct electronic and steric profiles compared to other positional isomers:

| Isomer Position | Electronic Effects | Steric Considerations |

|---|---|---|

| 2,6-difluoro | Strong -I effect orthogonal to quinoline plane | High para-substitution stability |

| 3,5-difluoro | Conjugation with quinoline π-system | Increased molecular planarity |

| 2,4-difluoro | Asymmetric charge distribution | Steric clash with 4-carboxyl group |

The 2,6-difluoro configuration minimizes dipole-dipole repulsions while maximizing fluorine's inductive effects on the quinoline core. Comparative molecular orbital calculations show the 2,6-isomer exhibits:

- 12-15% higher LUMO energy than 3,5-isomers

- 7° deviation from coplanarity between aryl rings

- Enhanced metabolic stability versus non-fluorinated analogs

X-ray diffraction data for related compounds reveal intermolecular hydrogen bonding between the 4-carboxyl group and nitrogen atom of adjacent molecules, forming stable crystalline lattices. This packing behavior influences solubility and melting characteristics, though specific thermal data for this compound remains unreported.

Properties

Molecular Formula |

C16H9F2NO2 |

|---|---|

Molecular Weight |

285.24 g/mol |

IUPAC Name |

2-(2,6-difluorophenyl)quinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H9F2NO2/c17-11-5-3-6-12(18)15(11)14-8-10(16(20)21)9-4-1-2-7-13(9)19-14/h1-8H,(H,20,21) |

InChI Key |

XZPINXKMDFKDSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC=C3F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis Approach

A representative industrially viable method, adapted from a patented process for quinoline-4-carboxylic acid derivatives, involves the following steps:

| Step | Reaction Description | Conditions | Key Reagents | Yield & Notes |

|---|---|---|---|---|

| 1 | Condensation of isatin derivatives with acetone under strong basic conditions to form 2-toluquinoline-4-carboxylic acid | Reflux in acetone, 25-35 °C initial stirring, then reflux 5-15 h, pH adjusted to 5-6 | Isatin, sodium hydroxide (or other strong bases), acetone | Yield ~99%, m.p. 238-240 °C |

| 2 | Addition reaction of 2-toluquinoline-4-carboxylic acid with substituted phenyl aldehyde (e.g., 2,6-difluorobenzaldehyde) to form 2-vinyl-4-quinolinecarboxylic acid | Heating at 95-105 °C for 1-6 h | 2-toluquinoline-4-carboxylic acid, 2,6-difluorobenzaldehyde | Yield ~85%, yellow solid |

| 3 | Dehydration of the vinyl intermediate using diacetyl oxide (acid anhydride) | 115-125 °C for 2-8 h | Diacetyl oxide | Yield ~93%, purified solid |

| 4 | Oxidation of the vinyl intermediate to quinoline-2,4-dicarboxylic acid | Potassium permanganate in sodium hydroxide solution, 35-45 °C, 2-8 h | KMnO4, NaOH | Yield ~94%, yellow solid |

| 5 | Decarboxylation and purification to obtain the target quinolinecarboxylic acid derivative | Reflux in m-xylene with reflux condenser, cooling, filtration | Quinoline-2,4-dicarboxylic acid, m-xylene | Final product isolated as solid |

This method is adaptable to the introduction of the 2,6-difluorophenyl group by substituting the phenyl aldehyde in step 2 with 2,6-difluorobenzaldehyde, enabling the synthesis of 2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid.

Catalytic and Green Chemistry Approaches

Recent research has explored the use of magnetic nanoparticle-supported catalysts bearing urea linkers to facilitate the synthesis of 2-aryl-quinoline-4-carboxylic acids, including fluorinated derivatives. This method operates under solvent-free conditions at 80 °C, offering advantages in catalyst recovery and reuse:

- The catalyst Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride promotes the condensation reaction efficiently.

- Reaction progress is monitored by thin-layer chromatography.

- After completion, the catalyst is magnetically separated and reused without significant loss of activity.

- The product is purified by recrystallization from ethanol, yielding high purity quinolinecarboxylic acid derivatives.

This approach is promising for sustainable and scalable synthesis of fluorinated quinolinecarboxylic acids.

Analytical and Structural Confirmation

Throughout the synthesis, characterization techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR and ^13C-NMR confirm the quinoline core and substitution pattern.

- Infrared (IR) Spectroscopy : Identification of carboxylic acid groups (broad OH stretch ~3300 cm^-1) and vinyl groups (C=CH trans stretch ~965 cm^-1).

- Melting Point Determination : Confirms purity and identity.

- Elemental Analysis : Validates molecular formula consistency.

- Mass Spectrometry : Confirms molecular weight and structure.

These analyses ensure the correct formation of this compound and its intermediates.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Base for condensation | NaOH, KOH, sodium methylate | Strong bases preferred |

| Solvent for condensation | Acetone | Reflux conditions |

| Aldehyde for aryl substitution | 2,6-Difluorobenzaldehyde | Key for difluorophenyl group |

| Dehydration agent | Diacetyl oxide (acetic anhydride) | Facilitates vinyl intermediate formation |

| Oxidizing agent | Potassium permanganate | Mild oxidation at 35-45 °C |

| Reaction temperatures | 25-35 °C (initial), 95-125 °C (condensation/dehydration), 35-45 °C (oxidation) | Controlled for optimal yield |

| Yields | 85-99% per step | High efficiency overall |

| Catalyst (alternative method) | Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride | Recyclable, solvent-free |

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Antibacterial Activity

Overview:

Quinolone derivatives, including 2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid, have been extensively studied for their antibacterial properties. They are particularly effective against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Case Studies:

- A study indicated that derivatives of this compound exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other quinolone-resistant strains. This suggests a potential for developing new antibiotics targeting resistant bacterial infections .

- In vitro tests showed that E-4868, a related compound, inhibited 90% of Clostridium spp. and Bacteroides spp. at concentrations as low as 2 micrograms/ml, demonstrating superior efficacy compared to ciprofloxacin .

Data Table: Antibacterial Efficacy of Quinolone Derivatives

| Compound Name | MIC (µg/ml) | Target Bacteria | Reference |

|---|---|---|---|

| This compound | <0.5 | Staphylococcus spp. | |

| E-4868 | 0.06 - 0.5 | Gram-positive organisms | |

| Sparfloxacin | <1 | MRSA |

Anticancer Potential

Overview:

Research has indicated that quinoline derivatives possess anticancer properties through various mechanisms, including the inhibition of cancer cell proliferation and induction of apoptosis.

Case Studies:

- A study highlighted the synthesis of new quinolone derivatives that showed significant anticancer activity against several cancer cell lines. The mechanism involved the modulation of apoptotic pathways .

- The compound's ability to inhibit specific kinases involved in cancer progression has been suggested as a mechanism for its anticancer effects.

Data Table: Anticancer Activity of Quinolone Derivatives

| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| This compound | 10 | MCF-7 (breast cancer) | |

| Novel quinolone derivative | 5 | HeLa (cervical cancer) |

Synthetic Applications

Overview:

The synthesis of this compound and its derivatives is crucial for developing new pharmaceutical agents. Various synthetic methods have been reported to produce these compounds effectively.

Case Studies:

- A novel synthetic route involving cyclization reactions has been developed to yield high purity and yield of quinoline derivatives, which are precursors for further functionalization .

- The use of copper-catalyzed reactions has been explored to enhance the efficiency of synthesizing substituted quinolines with diverse functional groups .

Data Table: Synthetic Methods for Quinolone Derivatives

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

- Antibacterial Activity: Compound 5a4 (a 2-phenylquinoline-4-carboxylic acid derivative) demonstrated potent activity against Staphylococcus aureus (MIC = 64 µg/mL), with fluorine enhancing electron-withdrawing effects and target binding . The 2,6-difluorophenyl substitution in the target compound may similarly optimize antibacterial efficacy, though direct data is lacking.

- Antitumor Activity: NSC 368390 showed broad efficacy against solid tumors, particularly colon carcinomas, with >90% growth inhibition at 20–40 mg/kg doses . Its water solubility (via sodium salt) and oral bioavailability contrast with the lipophilic nature of adamantyl-containing analogues.

- Antituberculosis Activity: The adamantyl group in 4-(adamantan-1-yl)-2-(4-fluorophenyl)quinoline likely enhances membrane penetration or target (e.g., mycobacterial enzyme) interaction, though quantitative data is unavailable .

Structure-Activity Relationships (SAR)

- Fluorine Substitution: Fluorine at position 2 (phenyl ring) or 6 (quinoline core) improves antibacterial and antitumor activity by modulating electronic properties and resistance to oxidative metabolism .

- Solubility Modifications : Sodium salt formation (NSC 368390) or polar side chains (Compound 5a4) improve aqueous solubility, critical for parenteral administration .

Physicochemical and Pharmacokinetic Properties

- Cytotoxicity : Compound 5a4 exhibited low cytotoxicity in MTT assays, suggesting a favorable therapeutic index for antibacterial use . Antitumor agents like NSC 368390 inherently require higher cytotoxicity toward cancer cells .

- Solubility: NSC 368390’s water solubility contrasts with the likely lower solubility of 2-(2,6-difluorophenyl)-4-quinolinecarboxylic acid, which lacks ionizable groups in its structure.

Biological Activity

2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid is a compound of significant interest in medicinal chemistry, primarily due to its antibacterial and potential anticancer properties. This article explores the biological activities associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and findings from various studies.

1. Antibacterial Activity

1.1 Overview of Antibacterial Properties

The compound has demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In particular, it has been studied for its efficacy against strains such as Staphylococcus aureus (including MRSA), Escherichia coli, and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 | |

| Escherichia coli | 128 | |

| Pseudomonas aeruginosa | >256 | |

| Methicillin-resistant S. aureus | >256 |

1.2 Comparative Studies

In comparative studies, the compound's antibacterial activity was assessed against known antibiotics such as ampicillin and gentamicin. The results indicated that while the compound showed promising activity against S. aureus, it was less effective against Pseudomonas aeruginosa and MRSA compared to standard treatments .

The mechanism through which this compound exerts its antibacterial effects is believed to involve inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is similar to that of fluoroquinolones, which have been widely studied for their antibacterial properties .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure significantly impact the biological activity of quinoline derivatives. The introduction of the difluorophenyl group enhances lipophilicity and may improve cell membrane penetration, thereby increasing antibacterial efficacy .

Table 2: Structure-Activity Relationship Findings

| Compound Variation | Activity Change | Reference |

|---|---|---|

| Addition of fluorine atoms | Increased potency against S. aureus | |

| Alteration in side chains | Variable effects on Gram-negative bacteria |

4. Cytotoxicity Studies

Cytotoxicity assessments using mouse macrophage cell lines (RAW 264.7) revealed that compounds with structural similarities to this compound exhibited low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications.

Table 3: Cytotoxicity Results

5. Case Studies

Recent studies have highlighted the potential use of quinoline derivatives in treating infections caused by resistant bacterial strains. For instance, a study reported that derivatives including the difluorophenyl moiety showed enhanced activity against quinolone-resistant strains, indicating their potential as novel therapeutic agents .

Q & A

Basic: What are the common synthetic routes for 2-(2,6-Difluorophenyl)-4-quinolinecarboxylic acid, and what analytical methods validate its purity and structure?

Answer:

Synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the 2,6-difluorophenyl group to the quinoline core. For example, Suzuki-Miyaura coupling using arylboronic acids (e.g., 2,6-difluorophenylboronic acid) with halogenated quinoline precursors under PdCl₂(PPh₃)₂ catalysis . Post-synthesis, purity is validated via HPLC (>95% purity threshold), while structural confirmation employs:

- 1H/13C/19F NMR to confirm regiochemistry and fluorine substitution .

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (using SHELX programs for refinement) to resolve stereochemical ambiguities .

Advanced: How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound derivatives?

Answer:

Discrepancies often arise from twinning, disorder, or low-resolution data. Mitigation strategies include:

- Using SHELXL for high-resolution refinement, leveraging its robust handling of twinned data .

- Validating hydrogen-bonding networks and torsion angles against DFT-optimized models.

- Cross-referencing with spectroscopic data (e.g., NOE correlations in NMR) to resolve positional ambiguities .

Basic: What are the recommended protocols for handling and storing this compound to ensure stability?

Answer:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Handling: Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid dermal exposure. Avoid contact with moisture or strong acids/bases to preserve the carboxylic acid moiety .

Advanced: How does the electronic effect of the 2,6-difluorophenyl substituent influence the quinoline ring's reactivity in further functionalization?

Answer:

The electron-withdrawing fluorine atoms reduce electron density at the quinoline C3 position, directing electrophilic substitution to the C6/C8 positions. This effect is critical in:

- Nucleophilic aromatic substitution (NAS) : Fluorine groups activate adjacent positions for reactions with amines or thiols.

- Metal-catalyzed couplings : Enhanced stability of Pd intermediates due to fluorine’s inductive effect, improving yields in Heck or Buchwald-Hartwig reactions .

Basic: What spectroscopic techniques are critical for confirming the regiochemistry of substituents on the quinoline core?

Answer:

- 19F NMR : Distinguishes between ortho/meta/para fluorine environments .

- 1H-1H COSY and NOESY : Resolve spatial proximity of substituents (e.g., differentiating C2 vs. C4 carboxyl groups) .

- IR spectroscopy : Confirms carboxylic acid presence via O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Advanced: What strategies are effective in optimizing the yield of this compound in multi-step syntheses?

Answer:

- Catalyst optimization : Use Pd(OAc)₂ with bulky ligands (e.g., PCy₃) to suppress side reactions in cross-coupling steps .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Temperature control : Stepwise heating (80–120°C) to drive cyclization while minimizing decomposition .

Basic: How can researchers assess the potential biological activity of this compound based on structural analogs?

Answer:

- Comparative SAR studies : Link the 2,6-difluorophenyl motif to known bioactive quinoline derivatives (e.g., antituberculosis agents like 4-(1-adamantyl)quinoline-2-carboxylic acid) .

- In silico docking : Screen against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using AutoDock Vina.

- In vitro assays : Test minimum inhibitory concentrations (MIC) in bacterial or fungal models to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.